4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride
Description
4-Amino-4-methylpiperidine-1-sulfonamide hydrochloride is a piperidine derivative characterized by a sulfonamide group at the 1-position, an amino group at the 4-position, and a methyl substituent on the piperidine ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and chemical research.
Properties
Molecular Formula |
C6H16ClN3O2S |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
4-amino-4-methylpiperidine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H15N3O2S.ClH/c1-6(7)2-4-9(5-3-6)12(8,10)11;/h2-5,7H2,1H3,(H2,8,10,11);1H |
InChI Key |
FYXIOFIPADYHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)S(=O)(=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-Amino-4-methylpiperidine.
Sulfonation: The 4-Amino-4-methylpiperidine is then reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Chemical Reactions Analysis
4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Scientific Research Applications
4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA synthesis and protein function .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Key Functional Groups | Salt Form | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 4-Amino-4-methylpiperidine-1-sulfonamide hydrochloride | Sulfonamide, amino, methyl | Hydrochloride | Not available | Not available |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | Pyridinyl, ketone, aminomethyl | Dihydrochloride | Not reported | Not specified |
| 4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride | Carboxamide, phenyl, amino | Hydrochloride | Not reported | Not specified |
| 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride | Methoxyphenethyl, amino | Dihydrochloride | Not reported | 108555-25-5 |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | Ketone, aminomethyl, methyl | Dihydrochloride | 215.12 | MFCD29762959 |
Key Observations :
- Sulfonamide vs.
- Aromatic Substituents: Compounds like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (pyridinyl) and 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride (methoxyphenethyl) incorporate aromatic groups, which enhance lipophilicity and may improve blood-brain barrier penetration .
- Salt Forms : All analogs are hydrochloride or dihydrochloride salts, ensuring high aqueous solubility critical for pharmacological applications.
Key Findings :
- Stability: Hygroscopicity in 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride may require stringent storage conditions, contrasting with the ketone-containing analog in , which is stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
